molecular formula C12H11NO6S B14232391 2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- CAS No. 779327-19-4

2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-

Katalognummer: B14232391
CAS-Nummer: 779327-19-4
Molekulargewicht: 297.29 g/mol
InChI-Schlüssel: JVVHUIQQSHMNKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a sulfonic acid group, and a methoxyphenyl group linked through an amide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- typically involves the reaction of 2-furansulfonyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include furanones, amines, and substituted sulfonic acid derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Furansulfonic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]-: Similar structure but with a different position of the methoxy group.

    2-Furansulfonic acid, 5-[[(3-chlorophenyl)amino]carbonyl]-: Similar structure but with a chlorine substituent instead of a methoxy group.

Uniqueness

2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry .

Eigenschaften

CAS-Nummer

779327-19-4

Molekularformel

C12H11NO6S

Molekulargewicht

297.29 g/mol

IUPAC-Name

5-[(3-methoxyphenyl)carbamoyl]furan-2-sulfonic acid

InChI

InChI=1S/C12H11NO6S/c1-18-9-4-2-3-8(7-9)13-12(14)10-5-6-11(19-10)20(15,16)17/h2-7H,1H3,(H,13,14)(H,15,16,17)

InChI-Schlüssel

JVVHUIQQSHMNKI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.